N,N-diallyl-N'-(2-chlorobenzoyl)thiourea
Description
N,N-Diallyl-N'-(2-chlorobenzoyl)thiourea is a thiourea derivative characterized by two allyl groups attached to the nitrogen atoms and a 2-chlorobenzoyl substituent on the thiocarbonyl group. This compound belongs to a broader class of N,N-disubstituted thioureas, which are renowned for their versatility in coordination chemistry and biological applications. Structural studies of analogous compounds (e.g., 1-allyl-3-(2-chlorobenzoyl)thiourea) reveal that such derivatives typically adopt the thione tautomeric form stabilized by intramolecular N–H···O hydrogen bonds . These interactions are critical for maintaining molecular stability and influencing reactivity.
Properties
Molecular Formula |
C14H15ClN2OS |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
N-[bis(prop-2-enyl)carbamothioyl]-2-chlorobenzamide |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-9-17(10-4-2)14(19)16-13(18)11-7-5-6-8-12(11)15/h3-8H,1-2,9-10H2,(H,16,18,19) |
InChI Key |
PPEAVWKMZLKRHP-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1Cl |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Alkyl vs. N-Aryl Substituents
- N,N-Dialkyl Derivatives : Compounds like N,N-diethyl-N'-(2-chlorobenzoyl)thiourea exhibit planar thiourea cores with bond lengths consistent with thione tautomers (C–S: ~1.68 Å; C–O: ~1.22 Å) . The alkyl groups (e.g., ethyl, allyl) introduce steric bulk but minimal electronic perturbation.
- N-Aryl Derivatives : In N-(2-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea (CAS 335214-20-5), the aryl substituents increase conjugation, leading to shortened C–N bonds (1.34–1.38 Å) and enhanced resonance stabilization .
Intramolecular Hydrogen Bonding
- The 2-chlorobenzoyl group in N,N-diallyl-N'-(2-chlorobenzoyl)thiourea facilitates a robust intramolecular N–H···O hydrogen bond (N–H: ~0.91 Å; H···O: ~1.98 Å), forming a six-membered ring . This feature is absent in non-aroyl derivatives like N-(3-chlorophenyl)-N'-(4-chlorobutanoyl)thiourea, where weaker intermolecular interactions dominate .
Analgesic Activity
- 1-Allyl-3-(2-chlorobenzoyl)thiourea (ED₅₀ = 15.44 mg/kg BW in mice) outperforms diclofenac sodium due to enhanced lipophilicity from the allyl group, improving blood-brain barrier penetration .
- N,N-Dimethyl-N'-(2-chlorobenzoyl)thiourea shows weaker activity (ED₅₀ > 25 mg/kg BW), highlighting the critical role of allyl substituents in analgesia .
Antimicrobial and Antitumor Properties
- Transition metal complexes of N,N-dialkyl-N'-(2-chlorobenzoyl)thioureas (e.g., Co(III), Cu(II)) demonstrate broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) . The allyl groups may reduce metal-binding efficiency compared to smaller alkyl substituents.
- N-(2-Chlorobenzoyl)-N'-(3-pyridyl)thiourea exhibits moderate antitumor activity (IC₅₀ = 12.5 µM against HeLa cells), whereas derivatives with bulkier substituents (e.g., naphthyl) show diminished efficacy due to steric hindrance .
Structural and Spectroscopic Data
Key Research Findings and Implications
Steric vs. Electronic Effects : Allyl groups enhance bioavailability but may hinder metal coordination compared to smaller alkyl or aryl groups .
Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the thione form, critical for maintaining reactivity in biological environments .
Pharmacological Potential: The 2-chlorobenzoyl moiety is a promising scaffold for antitumor and antimicrobial agents, though substituent optimization is required to balance activity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
